![molecular formula C16H13FN2O2S B2444147 4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide CAS No. 383146-09-6](/img/structure/B2444147.png)
4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrrole derivatives, which includes “4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide”, involves several steps. One method involves the reaction of 1,4-phenylenediamine with chloroacetone to give 1,4-bis[(2-oxopropyl)amino]benzene. This compound is then used to prepare 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives in a one-pot reaction with dimethylformamide dimethylacetal or triethyl orthoformate and an active methylene nitrile, an active methylene ketone, or an ylidene-malononitrile .Molecular Structure Analysis
The molecular formula of “this compound” is C16H13FN2O2S . The molecular weight is 316.35 .Physical And Chemical Properties Analysis
The density of “this compound” is predicted to be 1.29±0.1 g/cm3 . The boiling point is predicted to be 464.9±55.0 °C . The melting point and flash point are not available .Scientific Research Applications
Discovery and Optimization
4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide and its derivatives have been explored for their potential in various scientific research applications. One study focused on the discovery and optimization of these compounds as novel GPR119 agonists. Modification of the molecule's structure enhanced potency and metabolic stability, making it a valuable tool compound for further research (Yu et al., 2014).
Antitumor Activity
Another significant application is in antitumor research. Derivatives of this compound have shown more effectiveness than the reference drug, doxorubicin, in antitumor activity evaluations. This highlights its potential as a novel compound for cancer treatment research (Alqasoumi et al., 2009).
Antibacterial Activities
Additionally, synthesized derivatives of this compound have been evaluated for antibacterial activities. These studies are crucial in exploring new therapeutic agents against bacterial infections (Parajapati & Goswami, 2016).
Biochemical Evaluation
In biochemical research, these compounds have been synthesized and evaluated as inhibitors for specific enzymes, such as kynurenine 3-hydroxylase. Their inhibitory properties can help in investigating the pathophysiological roles of various biochemical pathways (Röver et al., 1997).
Cytotoxicity and Tumor Specificity
Studies have also been conducted on the cytotoxicity and tumor specificity of these compounds. Some derivatives have shown interesting cytotoxic activities, which are crucial for developing anti-tumor agents (Gul et al., 2016).
Metabolism Studies
Metabolism of derivatives of this compound has been studied in vitro and in silico, providing insights into their pharmacokinetics and potential as therapeutic agents (Słoczyńska et al., 2018).
Antimicrobial and Anticancer Evaluation
Furthermore, these compounds have been synthesized and evaluated for their antimicrobial and anticancer activities. Their effectiveness against various microbial strains and cancer cell lines is being explored, contributing to the development of new therapeutic options (Kumar et al., 2014).
Mechanism of Action
Target of Action
The primary target of 4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide is the human carbonic anhydrase (hCA) enzyme . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide from tissues to the lungs .
Mode of Action
The compound acts as an inhibitor of the hCA enzyme . It binds to the active site of the enzyme, preventing it from catalyzing the reaction that converts carbon dioxide and water into bicarbonate and protons . This inhibition disrupts the normal functioning of the enzyme, leading to changes in pH balance and carbon dioxide transport .
Biochemical Pathways
By inhibiting the hCA enzyme, this compound affects the carbon dioxide transport pathway . This can lead to a decrease in the removal of carbon dioxide from tissues, potentially affecting various physiological processes. The compound also has the potential to inhibit the Wnt/β-catenin signaling pathway , which plays a key role in cell growth and differentiation .
Pharmacokinetics
The compound’s predicted density is 129±01 g/cm3, and its predicted boiling point is 4649±550 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The inhibition of the hCA enzyme by this compound can lead to changes in pH balance and carbon dioxide transport . If the Wnt/β-catenin signaling pathway is also inhibited, this could potentially affect cell growth and differentiation .
properties
IUPAC Name |
4-fluoro-N-(4-pyrrol-1-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c17-13-3-9-16(10-4-13)22(20,21)18-14-5-7-15(8-6-14)19-11-1-2-12-19/h1-12,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANCQLMYCLGXFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2444064.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2444069.png)
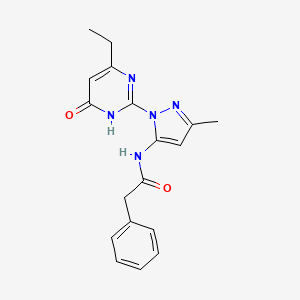
![8-Benzoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2444072.png)
![2-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-yl}carbonyl)isoindoline](/img/structure/B2444074.png)
![5-((3,4-Dichlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2444076.png)
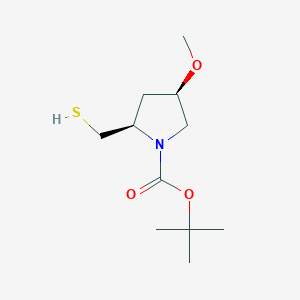
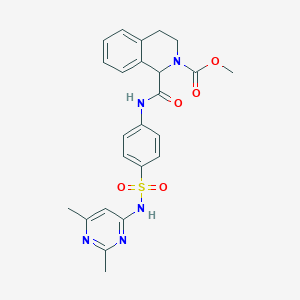
![2-[(5-Chloro-2-fluorophenoxy)methyl]-1-(cyclopropylmethyl)aziridine](/img/structure/B2444080.png)
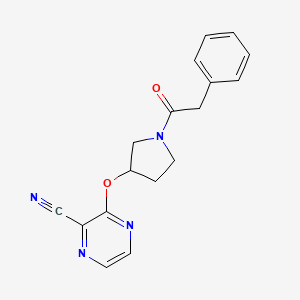
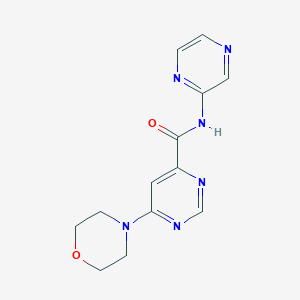
![1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol hydrochloride](/img/no-structure.png)
![2-Methoxyphenyl 2-(benzo[d]oxazol-2-ylthio)ethanesulfonate](/img/structure/B2444084.png)
![4,7-Dimethyl-2-(2-morpholin-4-ylethyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2444086.png)